Cas no 492-10-4 (2-amino-3,5-dihydro-7-methyl-4,6-Pteridinedione)

492-10-4 structure
Nome do Produto:2-amino-3,5-dihydro-7-methyl-4,6-Pteridinedione
2-amino-3,5-dihydro-7-methyl-4,6-Pteridinedione Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-amino-3,5-dihydro-7-methyl-4,6-Pteridinedione
- 2-amino-1,5-dihydro-7-methylpteridine-4,6-dione
- 2-amino-7-methyl-1,5-dihydropteridine-4,6-dione
- 7-METHYLXANTHOPTERIN
- 2-Amino-7-methyl-3,5-dihydro-pteridin-4,6-dion
- 2-amino-7-methyl-3,5-dihydro-pteridine-4,6-dione
- 2-Amino-7-methyl-4,6(3H,5H)pteridindion
- 4, 2-amino-7-methyl-
- 6-Hydroxy-7-methylpterin
- 7-Methylxanthopteridine
- 7-Methyl-xanthopterin
- AC1L3X39
- AC1Q6HYX
- NSC87957
- 2-amino-7-methyl-3,5-dihydropteridine-4,6-dione
- 492-10-4
- Pyrimido[4,5-d]pyrimidin-4(3H)-one, 2-amino-6-hydroxy-7-methyl-
- 4,6-Pteridinedione, 2-amino-1,5-dihydro-7-methyl-
- FT-0621469
- CCG-40495
- QHJGJOBIIBEJNN-UHFFFAOYSA-N
- 2-Amino-6-hydroxy-7-methyl-4(3H)-pteridinone #
- DTXSID40197706
- NSC 87957
- EINECS 207-746-8
- 2-amino-6-hydroxy-7-methylpteridin-4(3H)-one
- 4,6-Pteridinediol, 2-amino-7-methyl-
- NS00031872
- NSC-87957
- pteridine, 2-amino-4,6-dihydroxy-7-methyl-
-
- Inchi: InChI=1S/C7H7N5O2/c1-2-5(13)10-3-4(9-2)11-7(8)12-6(3)14/h1H3,(H,10,13)(H3,8,9,11,12,14)
- Chave InChI: QHJGJOBIIBEJNN-UHFFFAOYSA-N
- SMILES: CC1=NC2=C(C(=O)NC(=N2)N)NC1=O
Propriedades Computadas
- Massa Exacta: 193.06011
- Massa monoisotópica: 193.059974
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 0
- Complexidade: 431
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 109
- XLogP3: -2.1
Propriedades Experimentais
- Densidade: 1.97
- Ponto de ebulição: 615.1°C at 760 mmHg
- Ponto de Flash: 325.8°C
- Índice de Refracção: 1.898
- PSA: 108.94
- LogP: -0.52180
2-amino-3,5-dihydro-7-methyl-4,6-Pteridinedione Literatura Relacionada
-
Adrien Albert,Friedrich Reich J. Chem. Soc. 1961 127
-
2. Molecular dissociation processes in solution. Part 6.—The decomposition of azo-bis-isobutyronitrile in the presence of αα-diphenyl-β-picryl hydrazyl and oxygen, and αα-diphenyl-β-picryl hydrazine and oxygenD. Verdin Trans. Faraday Soc. 1960 56 823
-
3. 408. The crystal and molecular structure of pentaphenylphosphorusP. J. Wheatley J. Chem. Soc. 1964 2206
-
Adrien Albert Q. Rev. Chem. Soc. 1952 6 197
492-10-4 (2-amino-3,5-dihydro-7-methyl-4,6-Pteridinedione) Produtos relacionados
- 898074-71-0(N-ethyl-3,4-difluorobenzene-1-sulfonamide)
- 2757922-16-8(5-Cyanopyridin-3-yl 4-methylbenzene-1-sulfonate)
- 1891429-56-3(5-(3,4-dihydro-1H-2-benzopyran-6-yl)-1,2-oxazol-3-amine)
- 1354024-71-7((S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one)
- 2172266-25-8(3-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)-2-methylpropanoic acid)
- 1536722-67-4(1-{(3-chloro-2-fluorophenyl)methylamino}propan-2-ol)
- 1807214-28-3(Methyl 5-chloromethyl-3-cyano-2-methylbenzoate)
- 1396581-23-9(methyl 7-fluoro-1-{2-(2-methoxyphenyl)ethylcarbamoyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)
- 1351619-17-4(N-(4-hydroxyoxan-4-yl)methyl-2-methoxy-4,5-dimethylbenzene-1-sulfonamide)
- 178671-69-7([3-(2-Cyanoacetyl)oxy-2,2-bis[(2-cyanoacetyl)oxymethyl]propyl] 2-cyanoacetate)
Fornecedores recomendados
钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
